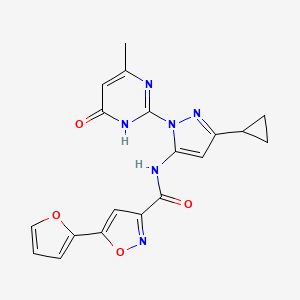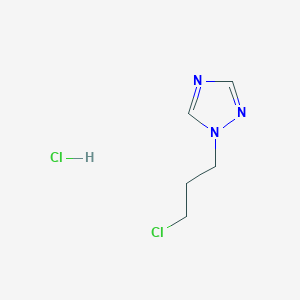![molecular formula C16H14FNO3 B2864778 N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide CAS No. 2411229-80-4](/img/structure/B2864778.png)
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, also known as FPhOx, is a synthetic compound that has been studied for its potential use in scientific research. FPhOx belongs to the class of oxirane-containing compounds, which have been shown to have diverse biological activities.
Wirkmechanismus
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide acts as a CB1 receptor antagonist, which means that it blocks the activity of the CB1 receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in numerous physiological processes. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have an inhibitory effect on the enzyme fatty acid amide hydrolase, which is involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to decrease pain sensitivity and increase appetite. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has several advantages for use in laboratory experiments. It has a high affinity for the CB1 receptor, which makes it useful for studying the endocannabinoid system. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide is also relatively easy to synthesize in large quantities, which makes it useful for large-scale experiments. However, N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide. One area of research is the development of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide analogs with improved solubility and potency. Another area of research is the investigation of the potential therapeutic uses of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide on the endocannabinoid system and other physiological processes.
Synthesemethoden
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide can be synthesized using a multistep process that involves the reaction of 3-fluorophenol with 2-bromobenzyl bromide, followed by the conversion of the resulting intermediate to N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide using oxalyl chloride and N,N-dimethylformamide. The synthesis of N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has been shown to have a high affinity for the cannabinoid receptor CB1, which is involved in numerous physiological processes, including pain modulation, appetite regulation, and mood regulation. N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[[2-(3-fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-12-5-3-6-13(8-12)21-14-7-2-1-4-11(14)9-18-16(19)15-10-20-15/h1-8,15H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSRFPIIJUGMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=CC=CC=C2OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

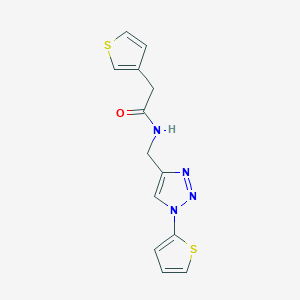

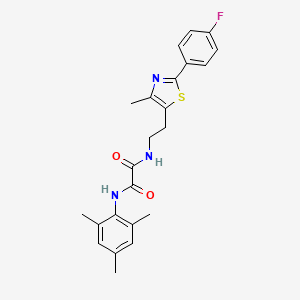

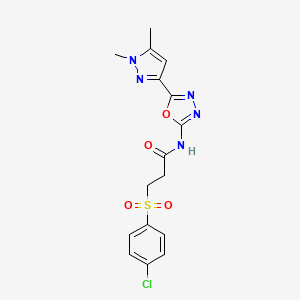
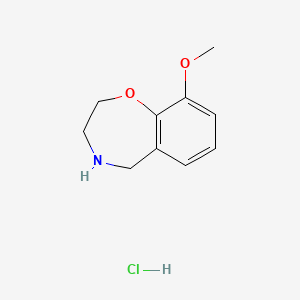
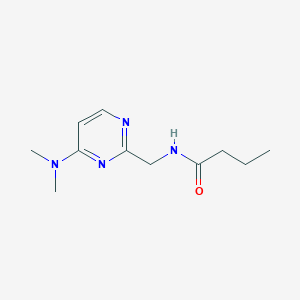
![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)
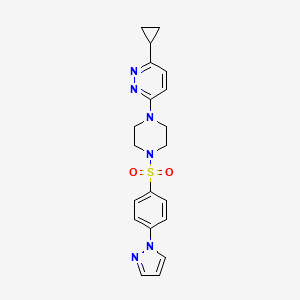
![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)
